molecular formula C10H10ClNS B14202816 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine CAS No. 830356-07-5

2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine

Cat. No.: B14202816
CAS No.: 830356-07-5
M. Wt: 211.71 g/mol
InChI Key: DYEFDBFRGRHGND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that contains a thiazine ring fused with a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of 4-chloroaniline with a thioamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a chlorophenyl group and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

830356-07-5

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazine

InChI

InChI=1S/C10H10ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2

InChI Key

DYEFDBFRGRHGND-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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